N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide
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Overview
Description
N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide is a synthetic organic compound that features a piperazine ring, a cyclopentyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperazine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This is achieved by reacting the cyclopentyl-piperazine intermediate with prop-2-enoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The compound may act by binding to receptor sites, altering signal transduction pathways, or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A simpler piperazine derivative used in the synthesis of various drugs.
Cyclopentylamine: Contains the cyclopentyl group but lacks the piperazine and amide functionalities.
Prop-2-enamide: A basic amide structure without the piperazine and cyclopentyl groups.
Uniqueness
N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide is unique due to its combination of a piperazine ring, cyclopentyl group, and prop-2-enamide moiety, which confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
IUPAC Name |
N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-12(18)15-14(6-4-5-7-14)13(19)17-10-8-16(2)9-11-17/h3H,1,4-11H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDSZZHEHJFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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